molecular formula C12H18O B3381320 2-Adamantyl methyl ketone CAS No. 22635-58-1

2-Adamantyl methyl ketone

Cat. No.: B3381320
CAS No.: 22635-58-1
M. Wt: 178.27 g/mol
InChI Key: SAQHGEILSGZDQP-UHFFFAOYSA-N
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Description

2-Adamantyl methyl ketone is an organic compound featuring an adamantane structure bonded to a methyl ketone group. Adamantane, a diamondoid hydrocarbon, is known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the methyl ketone group enhances the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.

Mechanism of Action

Target of Action

2-Adamantyl methyl ketone, also known as 1-adamantyl methyl ketone, is a derivative of adamantane . Adamantane derivatives have been found to be commercially important in treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .

Mode of Action

It’s known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests that this compound may interact with its targets through chemical transformations, leading to the formation of various functional adamantane derivatives.

Biochemical Pathways

It’s known that adamantane derivatives can be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This suggests that this compound may affect various biochemical pathways related to these substances.

Pharmacokinetics

It’s known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . This suggests that this compound may have unique ADME properties that contribute to its bioavailability.

Result of Action

It’s known that a carbonyl reductase from sporobolomyces salmonicolor has been evaluated toward the reduction of a variety of ketones, including adamantyl methyl ketone . This suggests that this compound may have a role in reduction reactions in the cell.

Action Environment

It’s known that the synthesis of adamantane derivatives involves various chemical reactions that may be influenced by environmental factors . This suggests that the action, efficacy, and stability of this compound may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Adamantyl methyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of adamantane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds under anhydrous conditions, typically at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts acylation techniques, scaled up for large-scale synthesis. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Adamantyl methyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-adamantyl carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding 2-adamantyl methanol.

    Substitution: The methyl ketone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: 2-Adamantyl carboxylic acid.

    Reduction: 2-Adamantyl methanol.

    Substitution: Various substituted adamantyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Adamantyl methyl ketone finds applications in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex adamantane derivatives, which are used in materials science and catalysis.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antiviral and antibacterial properties.

    Medicine: Adamantane derivatives, including those synthesized from this compound, are investigated for their therapeutic potential in treating neurological disorders and viral infections.

    Industry: The compound is used in the production of high-performance polymers and advanced materials due to its structural rigidity and stability.

Comparison with Similar Compounds

    1-Adamantyl methyl ketone: Similar structure but with the ketone group attached to a different carbon in the adamantane ring.

    2-Adamantyl ethyl ketone: Features an ethyl ketone group instead of a methyl ketone group.

    1-Adamantyl ethyl ketone: Combines the structural features of both 1-adamantyl methyl ketone and 2-adamantyl ethyl ketone.

Uniqueness: 2-Adamantyl methyl ketone is unique due to the specific positioning of the methyl ketone group on the adamantane structure, which influences its reactivity and the types of derivatives that can be synthesized. This positional specificity can lead to distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

1-(2-adamantyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-7(13)12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQHGEILSGZDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315963
Record name 2-Acetyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22635-58-1
Record name 2-Acetyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22635-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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